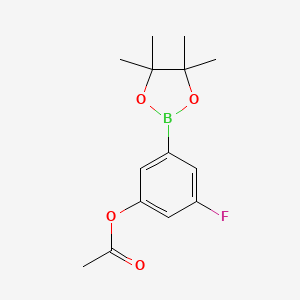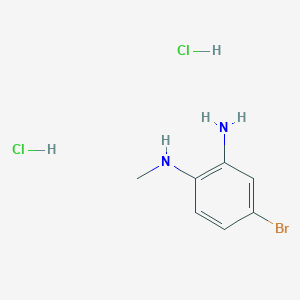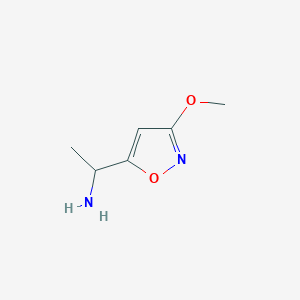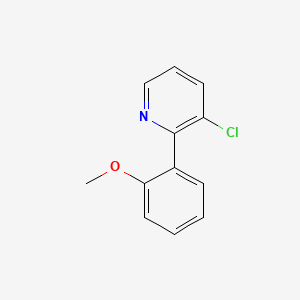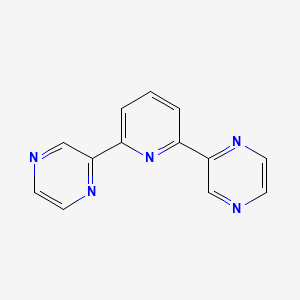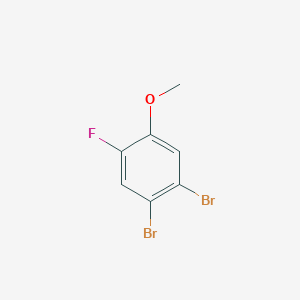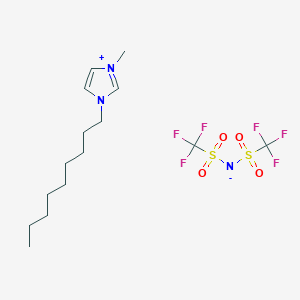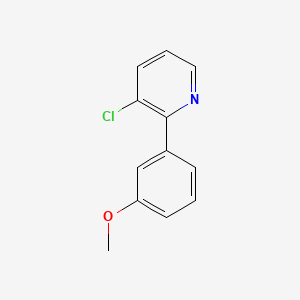
3-Chloro-2-(3-methoxyphenyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-(3-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Chloro-2-(3-methoxyphenyl)pyridine is 1S/C12H10ClNO/c1-15-10-5-2-4-9(8-10)12-11(13)6-3-7-14-12/h2-8H,1H3 . This indicates the presence of a pyridine ring with a chlorine atom at the 3rd position and a methoxyphenyl group at the 2nd position.Physical And Chemical Properties Analysis
3-Chloro-2-(3-methoxyphenyl)pyridine is a liquid at room temperature .Applications De Recherche Scientifique
Molecular Structure and Reactivity
- The molecular structures of related pyridinium chlorides, including compounds with methoxyphenyl groups, have been studied using X-ray diffraction and semiempirical calculations. These studies provide insights into the reactivity of pyridinium salts, particularly regarding the nucleophilic substitution of chlorine atoms (Kataeva et al., 1998).
Lithiation Pathways
- Research on the lithiation of methoxypyridine, a related compound, has been conducted using deuterated probes. This study reveals the criticality of specific protons on the pyridine nucleus for complete C-3 lithiation, suggesting complex lithiation mechanisms involving pyridine derivatives (Gros et al., 2003).
Spectroscopic Characterization and Crystal Structure
- The synthesis and thorough spectroscopic characterization of a compound with a methoxyphenyl ring on a pyridine structure have been reported. This includes the use of various spectroscopic methods and X-ray crystal analysis, contributing to a deeper understanding of similar pyridine-based compounds (Al‐Refai et al., 2016).
Insecticidal Activity
- Pyridine derivatives, including those with methoxyphenyl groups, have been studied for their insecticidal activities. This research highlights the potential of pyridine-based compounds in agricultural applications (Bakhite et al., 2014).
Development of Fluorescent Sensors
- Pyridine-pyridone scaffolds, including those with methoxyphenyl groups, have been developed for detecting Zn(2+) ions, demonstrating the use of pyridine derivatives in the creation of small molecular weight fluorescent probes (Hagimori et al., 2011).
Antimicrobial Activity
- Pyrazoline and cyanopyridine derivatives of pyridines, including methoxyphenyl groups, have been synthesized and screened for their antimicrobial activities. This indicates the potential of pyridine derivatives in therapeutic applications (Dangar et al., 2014).
Reactions with Pyridine
- Research on the reaction of caesium fluoroxysulphate with pyridine, leading to derivatives like methoxypyridine, has been conducted. This study is important for understanding the chemical reactions involving pyridine derivatives (Stavber et al., 1990).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that this compound is often used in chemical synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, this compound would likely act as a coupling partner, contributing to the formation of new carbon-carbon bonds .
Action Environment
The action of 3-Chloro-2-(3-methoxyphenyl)pyridine, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . .
It’s primarily known for its role in chemical synthesis, particularly in Suzuki–Miyaura cross-coupling reactions .
Propriétés
IUPAC Name |
3-chloro-2-(3-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-10-5-2-4-9(8-10)12-11(13)6-3-7-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJCYDSMUPQRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(3-methoxyphenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}propanoic acid](/img/structure/B6309299.png)
amino}propanoic acid](/img/structure/B6309305.png)
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)
